5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
The process requires strict control of temperature and moisture to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with primary and secondary amines to form sulfonamide derivatives.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Primary Amines: Reacts to form stable fluorescent sulfonamide adducts.
Secondary Amines: Also reacts to form sulfonamide derivatives.
Major Products
The major products formed from these reactions are fluorescent sulfonamide adducts, which are widely used in biochemical assays .
Scientific Research Applications
5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride has a broad range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by reacting with primary and secondary amines to form fluorescent sulfonamide adducts. These adducts are highly stable and can be detected using various analytical techniques such as fluorescence microscopy and HPLC . The molecular targets include amino groups in proteins and peptides, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Dansyl Amide: Similar in structure and function, used for fluorescent labeling.
Dansyl Hydrazine: Another derivative used in biochemical assays.
Uniqueness
5-(Dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride is unique due to its high reactivity with both primary and secondary amines and its ability to form highly stable fluorescent adducts. This makes it particularly valuable in applications requiring precise and stable labeling .
Properties
IUPAC Name |
5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-16(2)13(17)15-11-7-3-6-10-9(11)5-4-8-12(10)20(14,18)19/h3-8H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQNDCBIWUHEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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